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molecular formula C10H22N4 B1672426 Guanethidine CAS No. 55-65-2

Guanethidine

Cat. No. B1672426
M. Wt: 198.31 g/mol
InChI Key: ACGDKVXYNVEAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09109063B2

Procedure details

Firstly, p-dodecylaniline (12 g, 0.046 mol) was dissolved in THF solvent (100 mL). The solution was poured into a 100 mL three-mouthed round flask, and an acid eliminator was added dropwise through a funnel for 10 minutes, where the acid eliminator contained imidazole and triethyl amine at the same mole fraction (0.023 mol). Under the nitrogen atmosphere, a solution containing acryloyl chloride (3.8 mL, 0.047 mol) in THF (20 mL) was gradually added dropwise to the mixed solution through a dropping funnel for 20 minutes. Meanwhile, the solution was cooled on ice bath to prevent the temperature of the reaction mixture from rising above 5° C. After 6 hours of reaction at 0° C., the solution was kept at 25° C. for more 9 hours of reaction. Upon completion of the reaction, the solution was passed through a filter paper to eliminate precipitated salts, and the solvent was evaporated from the filtrate on an evaporator. The solid thus obtained was dissolved in dichloromethane (100 mL) and added to a separatory funnel along with 10% aqueous NaHCO3 solution (50 mL). The funnel was shaken vigorously and set aside to allow for the complete separation of the aqueous phase and thereby to remove unreacted acryloyl chloride. Magnesium sulfate (1.0 g) was added to the separated dichloromethane solution. After stirred for 5 hours, the solution was subjected to filtration to remove a trace amount of water dissolved in the solvent. The dichloromethane solution thus obtained was kept on the evaporator, and n-hexane (100 mL) was added. The solution was stirred for 2 hours, and unreacted p-dodecyl aniline was filtered out from the solution. The filtrate was then removed of the solvent on the evaporator to yield a white solid DOPAM product (yield 95%). The chemical structure of the DOPAM product was identified by hydrogen nuclear magnetic resonance (1H-NMR) spectrum. The results were as follows.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
three-mouthed
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=CC=1)[CH2:2][CH2:3]CCCCCCCCC.[NH:20]1[CH:24]=[CH:23][N:22]=[CH:21]1.C(Cl)(=O)C=C.C([O-])(O)=O.[Na+].C([N:37](CC)CC)C>C1COCC1.ClCCl>[CH2:13]1[CH2:1][CH2:2][CH2:3][N:17]([CH2:24][CH2:23][N:22]=[C:21]([NH2:37])[NH2:20])[CH2:16][CH2:18][CH2:19]1 |f:3.4|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(CCCCCCCCCCC)C1=CC=C(N)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
three-mouthed
Quantity
100 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1
Step Four
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The funnel was shaken vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
an acid eliminator was added dropwise through a funnel for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
was gradually added dropwise to the mixed solution through a dropping funnel for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
Meanwhile, the solution was cooled on ice bath
CUSTOM
Type
CUSTOM
Details
from rising above 5° C
CUSTOM
Type
CUSTOM
Details
After 6 hours of reaction at 0° C.
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the solution was kept at 25° C. for more 9 hours of reaction
Duration
9 h
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
CUSTOM
Type
CUSTOM
Details
to eliminate precipitated salts
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated from the filtrate on an evaporator
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
CUSTOM
Type
CUSTOM
Details
to allow for the complete separation of the aqueous phase
CUSTOM
Type
CUSTOM
Details
to remove unreacted acryloyl chloride
ADDITION
Type
ADDITION
Details
Magnesium sulfate (1.0 g) was added to the separated dichloromethane solution
STIRRING
Type
STIRRING
Details
After stirred for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
the solution was subjected to filtration
CUSTOM
Type
CUSTOM
Details
to remove a trace amount of water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in the solvent
CUSTOM
Type
CUSTOM
Details
The dichloromethane solution thus obtained
CUSTOM
Type
CUSTOM
Details
was kept on the evaporator, and n-hexane (100 mL)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The solution was stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
unreacted p-dodecyl aniline was filtered out from the solution
CUSTOM
Type
CUSTOM
Details
The filtrate was then removed of the solvent on the evaporator

Outcomes

Product
Name
Type
product
Smiles
C1CCCN(CCC1)CCN=C(N)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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